Lys-Ala-pNA

Enzyme Kinetics Dipeptidyl Peptidase II Substrate Specificity

Lys-Ala-pNA (L-Lysyl-L-alanine p-nitroanilide, CAS 115846-24-7) is the definitive chromogenic substrate for dipeptidyl peptidase II (DPP II) activity assays. Its unique Xaa-Ala motif ensures absolute specificity for DPP II—unlike Gly-Pro-pNA (DPP IV) or Val-Leu-Lys-pNA (plasmin). With a well-characterized Km of 0.42 mM, high purity (≥98%), and proven lot-to-lot consistency, it is the optimal choice for quantitative enzyme kinetics, high-throughput inhibitor screening, and quality control validation in drug discovery programs targeting inflammation or metabolic disorders.

Molecular Formula C15H23N5O4
Molecular Weight 337.37 g/mol
Cat. No. B15139252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-Ala-pNA
Molecular FormulaC15H23N5O4
Molecular Weight337.37 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N
InChIInChI=1S/C15H23N5O4/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21)/t10-,13-/m0/s1
InChIKeyWKTQIBKMCKFCJE-GWCFXTLKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lys-Ala-pNA: A Definitive Chromogenic Substrate for Dipeptidyl Peptidase II (DPP II) Activity Assays and Inhibitor Screening


Lys-Ala-pNA (L-Lysyl-L-alanine p-nitroanilide; CAS 115846-24-7) is a synthetic dipeptide chromogenic substrate used primarily for the quantitative determination of dipeptidyl peptidase II (DPP II) activity . It belongs to the class of p-nitroanilide (pNA)-conjugated peptide substrates, which upon enzymatic hydrolysis release the chromophore p-nitroaniline, exhibiting strong absorbance at 405 nm for convenient spectrophotometric quantification . The compound demonstrates well-characterized kinetic parameters, most notably a Michaelis constant (Km) of 0.42 mM for DPP II, enabling its use in rigorous enzyme kinetics studies and high-throughput inhibitor screening campaigns .

Why Lys-Ala-pNA Cannot Be Arbitrarily Replaced by Other pNA-Based Peptide Substrates


Chromogenic pNA substrates are not interchangeable commodities; their utility is exquisitely dependent on the precise amino acid sequence. Lys-Ala-pNA is a specific substrate for DPP II, and its substitution with other common dipeptide-pNA substrates like Gly-Pro-pNA (specific for DPP IV) or Ala-Pro-pNA (broadly cleaved) would yield drastically different, or entirely absent, enzymatic activity in assays targeting DPP II . Furthermore, using longer-chain substrates such as Val-Leu-Lys-pNA (S-2251), which is optimized for plasmin, would fail to report on DPP II activity, leading to a complete loss of assay signal and invalid experimental results . The unique Xaa-Ala cleavage motif recognized by the DPP II enzyme defines the assay's specificity and is the critical parameter that precludes generic substitution .

Quantitative Differentiation: How Lys-Ala-pNA Compares to Its Closest Alternatives in Key Performance Metrics


Defined Substrate Affinity for DPP II: Lys-Ala-pNA's Km of 0.42 mM

Lys-Ala-pNA exhibits a well-defined Michaelis constant (Km) of 0.42 mM for hydrolysis by dipeptidyl peptidase II (DPP II). This kinetic parameter, reported consistently across primary literature and commercial datasheets, provides a benchmark for assay design and inhibitor studies . In contrast, another common DPP II substrate, Lys-Pro-pNA, demonstrates a different, often lower Km, making Lys-Ala-pNA the preferred substrate for assays requiring a moderate affinity that balances sensitivity with a broad dynamic range .

Enzyme Kinetics Dipeptidyl Peptidase II Substrate Specificity

Enzymatic Selectivity: Strict Hydrolysis by DPP II and DPP V, Not Plasmin or Trypsin

The substrate exhibits high enzymatic selectivity, being cleaved by dipeptidyl peptidase II (DPP II) and, to a lesser extent, dipeptidyl peptidase V (DPP V) from *Aspergillus fumigatus* . Crucially, it is not a substrate for plasmin or trypsin, which are common contaminants or off-target proteases in biological samples . This contrasts with plasmin-specific substrates like H-D-Val-Leu-Lys-pNA (S-2251), which possess a high Km of 0.25 mM for plasmin and are designed for the fibrinolytic cascade, making them unsuitable for DPP II assays .

Enzyme Selectivity Protease Panel Assay Specificity

Validated Long-Term Stability: Defined Storage Conditions Ensure Reproducible Performance

Lys-Ala-pNA demonstrates well-documented long-term stability under recommended storage conditions, a critical factor for ensuring assay reproducibility and minimizing procurement waste. The powder form is stable for 3 years at -20°C and 2 years at 4°C . When reconstituted as a stock solution in DMSO, stability is maintained for 6 months at -80°C or 1 month at -20°C . This defined stability profile contrasts with less characterized peptide-pNA substrates where unspecified degradation can lead to variable baseline activity and reduced assay sensitivity over time.

Compound Stability Assay Reproducibility Procurement Specifications

High Analytical Purity: ≥97% to 99.83% Ensures Minimal Interference in Sensitive Assays

Commercial preparations of Lys-Ala-pNA are supplied at high analytical purity, with specifications ranging from ≥97% to 99.83% as determined by HPLC . This high level of purity is essential for minimizing background absorbance and off-target effects in enzyme assays. In comparison, lower-purity or in-house synthesized peptides may contain residual protecting groups, truncated sequences, or other impurities that can act as competitive inhibitors or produce spurious chromogenic signals, thereby confounding kinetic analysis and IC50 determinations.

Compound Purity Quality Control Assay Interference

Lys-Ala-pNA: Primary Research and Industrial Application Scenarios Rooted in Quantitative Evidence


High-Throughput Screening for DPP II Inhibitors in Drug Discovery

The well-defined Km of 0.42 mM for DPP II enables the establishment of robust, kinetic assays at substrate concentrations near Km, which is optimal for detecting competitive inhibitors. Combined with the high analytical purity (≥97%) , Lys-Ala-pNA minimizes assay variability, making it an ideal substrate for large-scale, automated screening campaigns targeting DPP II for therapeutic indications such as inflammation or metabolic disorders.

Characterization of Novel or Recombinant Dipeptidyl Peptidases

Lys-Ala-pNA serves as a definitive diagnostic substrate for the biochemical characterization of DPP II and related enzymes. The strict substrate specificity for Xaa-Ala-pNA motifs allows researchers to confirm the identity and kinetic parameters of purified or recombinant dipeptidyl peptidases, distinguishing them from other peptidase families (e.g., DPP IV which cleaves Xaa-Pro) . The long-term solution stability (-80°C for 6 months) facilitates multi-day or longitudinal enzyme characterization studies.

Quantification of DPP II Activity in Complex Biological Samples

The high selectivity of Lys-Ala-pNA for DPP II over common plasma proteases like plasmin and trypsin makes it a valuable tool for measuring DPP II activity in cell lysates, tissue homogenates, and other biological matrices. This minimizes background hydrolysis and false-positive signals, allowing for more accurate correlation of enzyme activity with physiological or disease states.

Quality Control in Peptide Synthesis and Biochemical Reagent Manufacturing

The commercially specified high purity (up to 99.83% by HPLC) and established stability profile make Lys-Ala-pNA a reliable standard for quality control applications. It can be used to validate the performance of new batches of DPP II enzyme, calibrate spectrophotometric plate readers, or serve as a benchmark substrate when testing the activity of related enzymes from different sources.

Technical Documentation Hub

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